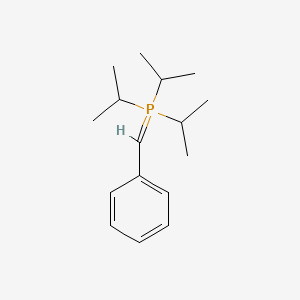
Phosphorane, tris(1-methylethyl)(phenylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorane, tris(1-methylethyl)(phenylmethylene)- is an organophosphorus compound with the molecular formula C₁₆H₂₅P. This compound belongs to the class of phosphoranes, which are characterized by a pentavalent phosphorus atom bonded to five substituents. The unique structure of phosphoranes makes them interesting subjects for research in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, tris(1-methylethyl)(phenylmethylene)- typically involves the reaction of a phosphine with an alkylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphorane. The reaction conditions often require the use of a solvent such as 1,4-dioxane and a temperature range of 100–110°C .
Industrial Production Methods
Industrial production of phosphoranes generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to improve the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Phosphorane, tris(1-methylethyl)(phenylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane back to its corresponding phosphine.
Substitution: The phenylmethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phosphorane, tris(1-methylethyl)(phenylmethylene)- can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranes .
科学研究应用
Phosphorane, tris(1-methylethyl)(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
作用机制
The mechanism of action of phosphorane, tris(1-methylethyl)(phenylmethylene)- involves its ability to form stable complexes with various substrates. The pentavalent phosphorus atom can coordinate with multiple ligands, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound can act as a catalyst or a reactive intermediate in various processes .
相似化合物的比较
Similar Compounds
Phosphorane, triphenyl(phenylmethylene)-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phosphorane, methylenetris(1-methylethyl)-: Another related compound with different substituents, affecting its chemical properties and uses.
Uniqueness
Phosphorane, tris(1-methylethyl)(phenylmethylene)- is unique due to its specific substituents, which confer distinct reactivity and stability compared to other phosphoranes. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
90497-73-7 |
|---|---|
分子式 |
C16H27P |
分子量 |
250.36 g/mol |
IUPAC 名称 |
benzylidene-tri(propan-2-yl)-λ5-phosphane |
InChI |
InChI=1S/C16H27P/c1-13(2)17(14(3)4,15(5)6)12-16-10-8-7-9-11-16/h7-15H,1-6H3 |
InChI 键 |
IIHMADRREPTKMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)P(=CC1=CC=CC=C1)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


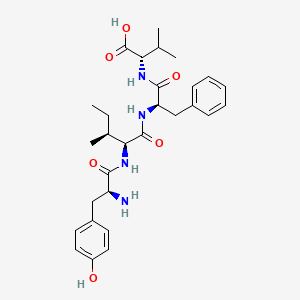
![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
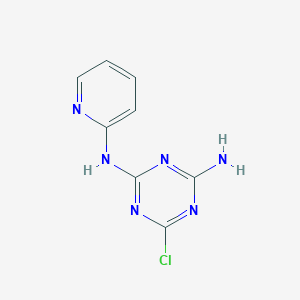
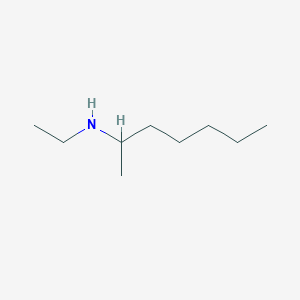
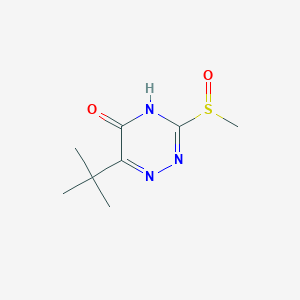
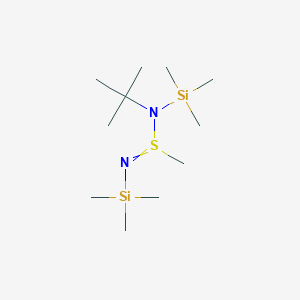

![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)


![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
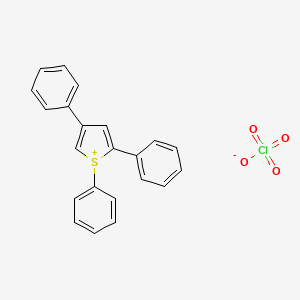
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)

